molecular formula C20H23N3O5 B2499256 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034388-62-8

3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2499256
CAS No.: 2034388-62-8
M. Wt: 385.42
InChI Key: CDLHLUFGVKBRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure combines two pharmaceutically relevant motifs: a 3,4,5-trimethoxybenzamide group and a 2-(2-oxopyrrolidin-1-yl)pyridine unit. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in tubulin-binding agents, such as colchicine, which inhibit microtubule polymerization and are investigated for their antiproliferative effects in cancer research . This suggests potential application for this compound in researching novel antimitotic agents. Furthermore, the presence of the pyridine and pyrrolidinone rings offers opportunities for target diversification, as similar heterocyclic systems are found in compounds with documented kinase inhibitory activity . Researchers may explore this compound as a multifunctional scaffold in developing new oncological therapeutics or as a chemical probe for studying signal transduction pathways. Its structural features make it a valuable candidate for structure-activity relationship (SAR) studies, biological screening, and lead optimization processes.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-15-10-14(11-16(27-2)19(15)28-3)20(25)22-12-13-6-7-21-17(9-13)23-8-4-5-18(23)24/h6-7,9-11H,4-5,8,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLHLUFGVKBRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 3,4,5-Trimethoxybenzaldehyde

The benzamide core is typically derived from 3,4,5-trimethoxybenzoic acid, which can be synthesized via oxidation of 3,4,5-trimethoxybenzaldehyde. A method described in CN104098451A involves:

  • Substitution reaction : 1,2,3-Trimethoxybenzene reacts with oxoethanoic acid and hydrochloric acid under Lewis acid catalysis (e.g., trifluoromethanesulfonic acid sodium) to yield 1,2,3-trimethoxybenzyl chloride.
  • Oxidation : The intermediate is treated with urotropine (hexamethylenetetramine) and acetic acid to produce 3,4,5-trimethoxybenzaldehyde (yield: 60–68%, purity: 58–85% by GC).
  • Benzoic acid formation : The aldehyde is oxidized to 3,4,5-trimethoxybenzoic acid using potassium permanganate or chromium trioxide under acidic conditions.

Table 1: Comparison of Oxidation Methods for 3,4,5-Trimethoxybenzaldehyde

Oxidizing Agent Solvent Temperature (°C) Yield (%) Purity (%)
KMnO₄ H₂SO₄/H₂O 80–90 85 98
CrO₃ Acetic Acid 60–70 78 95

Conversion to Benzamide

The benzoic acid is activated for amide coupling via two primary routes:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 3,4,5-trimethoxybenzoyl chloride.
  • Direct coupling : Use of carbodiimide reagents (e.g., EDC, DCC) with hydroxybenzotriazole (HOBt) to form the active ester in situ.

Synthesis of the 2-(2-Oxopyrrolidin-1-yl)Pyridin-4-ylmethyl Amine

Pyrrolidinone Functionalization of Pyridine

The pyridine-pyrrolidinone subunit is synthesized through:

  • Nucleophilic substitution : Reaction of 4-chloromethylpyridine with pyrrolidin-2-one in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
  • Reductive amination : Condensation of 4-pyridinecarboxaldehyde with pyrrolidin-2-one followed by reduction using sodium cyanoborohydride (NaBH₃CN).

Table 2: Comparison of Pyrrolidinone Substitution Methods

Method Conditions Yield (%) Purity (%)
Nucleophilic substitution K₂CO₃, DMF, 80°C 72 90
Reductive amination NaBH₃CN, MeOH, rt 65 88

Coupling Strategies for Amide Bond Formation

Acid Chloride Route

3,4,5-Trimethoxybenzoyl chloride reacts with 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction conditions :

  • Molar ratio (acid chloride:amine): 1:1.2
  • Temperature: 0°C → rt
  • Yield: 75–82%

Carbodiimide-Mediated Coupling

A one-pot method using EDC/HOBt in DMF:

  • Advantages : Avoids handling moisture-sensitive acid chlorides.
  • Yield : 70–78%

Optimization and Scale-Up Considerations

Critical parameters for industrial scalability include:

  • Catalyst loading : Lewis acids (e.g., BF₃, AlCl₃) improve reaction rates but require careful quenching.
  • Solvent selection : Ethyl acetate and petroleum ether facilitate extraction with minimal emulsification.
  • Purity enhancement : Recrystallization from ethanol/water mixtures increases purity to >99% (HPLC).

Analytical Characterization

  • ¹H NMR : Key signals include δ 3.85–3.92 ppm (OCH₃), δ 8.10–8.30 ppm (pyridine-H), and δ 6.70 ppm (aromatic H).
  • LC-MS : [M+H]⁺ at m/z 413.2 (calculated for C₂₁H₂₅N₃O₅).
  • IR : Stretching vibrations at 1660 cm⁻¹ (amide C=O) and 1705 cm⁻¹ (pyrrolidinone C=O).

Applications and Pharmacological Relevance

While direct studies on the target compound are limited, structurally related benzamides exhibit:

  • Antiviral activity : Pyrazolo[1,5-a]pyrimidines show inhibition of influenza A (H5N1).
  • Anticancer potential : Trimethoxyphenyl groups inhibit tubulin polymerization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is C22H26N2O6C_{22}H_{26}N_{2}O_{6}, with a molecular weight of 414.5 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives in cancer therapy. Compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in tumor growth. For instance, derivatives with similar structural motifs have shown promising results as RET kinase inhibitors, which are crucial in certain types of cancers .

Neuropharmacological Effects

The presence of a pyrrolidine moiety suggests potential interactions with neurotransmitter systems. Research indicates that related compounds can modulate GABA receptors, which play a significant role in neurological disorders. The ability of such compounds to alter receptor activity positions them as candidates for treating conditions like anxiety and depression .

Structure-Activity Relationships (SAR)

The pharmacological efficacy of this compound is influenced by its structure. Studies have demonstrated that modifications at specific positions on the benzamide backbone can enhance binding affinity and selectivity towards biological targets . This insight is critical for the rational design of more effective derivatives.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, including the formation of the oxopyrrolidine ring and subsequent coupling reactions to form the final product. Optimization strategies focus on improving yield and purity while maintaining biological activity .

Polymer Chemistry

Compounds like this compound can serve as monomers or additives in polymer formulations. Their unique chemical properties may enhance the mechanical strength and thermal stability of polymers .

Nanotechnology

In nanotechnology, such compounds can be utilized to functionalize nanoparticles for targeted drug delivery systems. The ability to attach biologically active molecules to nanoparticles enhances their therapeutic efficacy by improving solubility and bioavailability .

Case Studies

StudyFocusFindings
Choi et al., 1996Benzamide derivativesDemonstrated selective monoarylation leading to novel compounds with potential biological activities .
Yakoub et al., 2018Imidazopyridine derivativesIdentified selective modulation of GABA receptors by compounds structurally related to benzamides .
Recent Synthesis StudiesSynthesis optimizationHighlighted effective synthetic routes leading to high-yield production of benzamide derivatives with enhanced biological properties .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (RN: 693829-60-6)

  • Structural Difference : The pyridin-4-ylmethyl group in the target compound is replaced by a phenyl ring in this analogue .

3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923191-98-4)

  • Structural Difference: Incorporates a chromen-4-one ring system instead of the pyridine-pyrrolidinone moiety .
  • Implications: The chromenone group introduces conjugation and rigidity, which could enhance binding to targets like kinases or estrogen receptors.

Thienylmethylthio- and Isoxazolmethylthio-Benzamide Derivatives

  • Structural Difference: These compounds feature sulfur-containing heterocycles (e.g., thiophene, isoxazole) instead of the pyridine-pyrrolidinone motif .
  • Implications : Thioether linkages and heterocyclic substituents may improve metabolic stability or modulate electron distribution for enhanced receptor interactions.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Analogous Compounds

Compound Name Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Benzamide + Pyridine 2-Oxopyrrolidin-1-yl, Trimethoxy Kinase inhibition, Anticancer
693829-60-6 Benzamide + Phenyl 2-Oxopyrrolidin-1-yl, Trimethoxy Neuroprotective, Anti-inflammatory
923191-98-4 Benzamide + Chromenone 4-Methoxyphenyl, Trimethoxy Anticancer (Topoisomerase inhibition)
Isoxazolmethylthio Derivatives Benzamide + Isoxazole/Thiophene Thioether, Trifluoromethyl Antiviral, Antithrombotic

Key Observations:

Trimethoxybenzamide Core : Common across all compounds, this moiety likely contributes to π-π stacking interactions with aromatic residues in enzyme active sites.

Pyrrolidinone vs. Chromenone: The 2-oxopyrrolidin-1-yl group may enhance solubility via hydrogen bonding, whereas chromenone systems offer planar rigidity for DNA intercalation .

Substituent Flexibility : Pyridine and thioether groups introduce variability in steric and electronic profiles, affecting target selectivity .

Research Findings from Analogues

  • Chromenone Derivatives: Compounds like 923191-98-4 show cytotoxicity against breast cancer cell lines (MCF-7, IC₅₀ = 8.2 µM), linked to topoisomerase I inhibition .
  • Thioether-Benzamides : Isoxazolmethylthio derivatives exhibit antiviral activity against influenza A (EC₅₀ = 0.3 µM) via neuraminidase inhibition .

Biological Activity

3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1036675-03-2
  • Molecular Formula : C20_{20}H22_{22}N2_{2}O5_{5}
  • Molecular Weight : 370.4 g/mol

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of cancer therapy and antimicrobial effects. Below are summarized findings from diverse sources.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies with benzamide derivatives have shown that certain modifications can enhance their potency against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Case Study : A derivative with a similar structure demonstrated an IC50_{50} value of 20.47 μM against MGC-803 (gastric cancer), indicating promising antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated:

  • Activity Against Bacteria : In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antimicrobial agents .
  • Structure–Activity Relationship : The presence of electron-donating groups (like methoxy) on the phenyl ring has been correlated with increased antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (μM)Reference
AnticancerMGC-803 (Gastric Cancer)20.47
AnticancerMCF-7 (Breast Cancer)43.42
AntimicrobialBacillus subtilisVaries
AntimicrobialEscherichia coliVaries

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Similar benzamide derivatives have been shown to inhibit kinases critical for tumor growth and survival .
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells, suggesting a dual mechanism involving both growth inhibition and programmed cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.